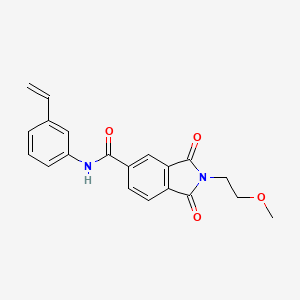
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate, also known as CNBS, is a chemical compound widely used in scientific research. CNBS is a highly reactive electrophilic reagent that can be used for the modification of proteins, peptides, and other biomolecules.
作用機序
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate is a highly reactive electrophilic reagent that reacts with nucleophilic amino acid residues such as cysteine, lysine, and histidine. The reaction forms a covalent bond between this compound and the amino acid residue, resulting in the modification of the protein or peptide. The modification can be reversible or irreversible depending on the reaction conditions.
Biochemical and Physiological Effects:
The modification of proteins and peptides with this compound can have various biochemical and physiological effects. For example, the modification can alter the protein's stability, activity, or interaction with other proteins. The modification can also affect the protein's localization or degradation. The physiological effects of this compound modification depend on the protein or peptide being modified and the specific modification site.
実験室実験の利点と制限
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate has several advantages for lab experiments. It is a highly reactive reagent that can modify proteins and peptides under mild reaction conditions. The modification is specific and can be targeted to specific amino acid residues. This compound modification can also be used for site-specific labeling or crosslinking. However, this compound also has some limitations. It can modify multiple amino acid residues, which can complicate the interpretation of results. The modification can also be irreversible, which can limit the use of this compound for functional studies.
将来の方向性
There are several future directions for the use of 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate in scientific research. One direction is the development of new this compound derivatives with improved reactivity, specificity, or reversibility. Another direction is the use of this compound for the modification of other biomolecules such as nucleic acids or lipids. This compound can also be used for the modification of proteins and peptides in living cells or organisms for in vivo studies. Finally, the combination of this compound modification with other techniques such as mass spectrometry or structural biology can provide new insights into protein function and interaction.
合成法
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate can be synthesized by the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 2-formylphenol in the presence of a base such as triethylamine. The reaction yields this compound as a yellow solid with a melting point of 156-158°C.
科学的研究の応用
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate has been widely used in scientific research as a reagent for the modification of proteins and peptides. It can be used to label proteins with fluorescent dyes, biotin, or other tags for detection and purification. This compound can also be used to crosslink proteins to study protein-protein interactions, or to modify specific amino acid residues for functional studies.
特性
IUPAC Name |
(4-chloro-2-formylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO6S/c14-10-5-6-12(9(7-10)8-16)21-22(19,20)13-4-2-1-3-11(13)15(17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYXZZBPNMOPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)



![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)

![N'-(2-methoxyethyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138206.png)
![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)
![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5138256.png)
